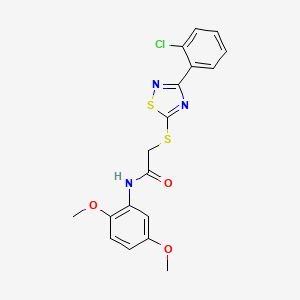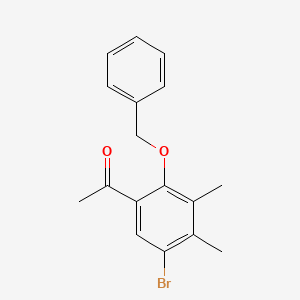![molecular formula C21H19ClN6 B2621775 1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2621775.png)
1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with the molecular formula C21H19ClN6 . It belongs to the class of organic compounds known as phenylpiperidines . The molecule consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . A multistep procedure is then used to incorporate the aminothiazole derivative into the benzoxazinones to furnish the target pyridopyrimidinone .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold linked to a piperazine moiety . The InChIKey, a unique identifier for the compound, is PCBHIUCGXAQKLP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 390.9 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . The topological polar surface area is 50.1 Ų .Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has been studied for its potential use in treating various medical conditions. The compound has shown promising results in preclinical studies for its anti-inflammatory, anti-tumor, and neuroprotective properties. The compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have been found to inhibit cell cycle progression and induce apoptosis in certain cancer cells .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine in lab experiments is its potential to treat various medical conditions. The compound has shown promising results in preclinical studies, making it a potential candidate for further development. However, one limitation of using the compound in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of 1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine. One direction is to further investigate the mechanism of action of the compound. Understanding how the compound exerts its effects can help in the development of more effective treatments. Another direction is to study the compound's potential use in treating other medical conditions, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to determine the safety and efficacy of the compound in clinical trials.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves the reaction of 2-chloroaniline, phenylhydrazine, and 1-(2-chlorophenyl)piperazine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through various methods, including column chromatography and recrystallization.
Análisis Bioquímico
Biochemical Properties
The compound 1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It has shown pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Cellular Effects
The compound has shown to have significant effects on various types of cells and cellular processes . It has demonstrated inhibitory activity against MCF-7 with IC 50 values in a micromolar range . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action for this compound relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed . It has shown stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the product vary with different dosages in animal models . It has shown threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that the product is involved in include the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It interacts with enzymes or cofactors, and also has effects on metabolic flux or metabolite levels .
Transport and Distribution
The product is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and also has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of the product and any effects on its activity or function have been observed . It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6/c22-18-8-4-5-9-19(18)26-10-12-27(13-11-26)20-17-14-25-28(21(17)24-15-23-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBHIUCGXAQKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2621694.png)
![4,4,11,11-tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2621696.png)
![Methyl 2-amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2621698.png)
![Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2621699.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine](/img/structure/B2621702.png)
![Tert-butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2621703.png)





![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2621713.png)

